molecular formula C10H19ClN2O2 B2538583 tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2089314-86-1

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Cat. No.: B2538583
CAS No.: 2089314-86-1
M. Wt: 234.72
InChI Key: BXTUVVDLVKBWBN-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is a bicyclic secondary amine derivative with a spirocyclic architecture, characterized by a seven-membered ring system containing two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic workflows. This compound and its salts (e.g., oxalate, hydrochloride) are widely used as intermediates in pharmaceutical research, particularly in the development of protease inhibitors, kinase modulators, and central nervous system (CNS)-targeting agents .

Key physicochemical properties include:

  • Molecular Formula: For the oxalate salt (2:1 ratio): C22H38N4O8 .
  • Molecular Weight: 486.56 g/mol (oxalate) , 270.7 g/mol (hydrochloride with difluoro substitution) .
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .
  • Safety: Classified with hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H332/H335 (respiratory irritation) .

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTUVVDLVKBWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089314-86-1
Record name tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature between 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with scale-up considerations for yield optimization and cost-effectiveness.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting agent for the secondary amine in the spirocyclic structure. Deprotection is typically achieved under acidic conditions:

Reaction Conditions Outcome References
4M HCl in dioxane (25°C, 2–4 hrs)Removal of Boc group yields 1,6-diazaspiro[3.3]heptane dihydrochloride
Trifluoroacetic acid (TFA) in DCM (0°C, 30 min)Generates free amine for subsequent alkylation or acylation reactions

The hydrochloride form enhances solubility in polar solvents, facilitating quantitative deprotection.

Salt Formation and Counterion Exchange

The hydrochloride salt participates in anion-exchange reactions to produce derivatives with improved crystallinity or bioavailability:

Reagent Product Application References
Oxalic acid (1:1 molar ratio in MeOH)Hemioxalate salt (C22H38N4O8)Stabilization for storage
NaOH (aqueous, pH 7–8)Free base (C10H18N2O2)Intermediate for further functionalization

The hemioxalate form (CAS 1523571-10-9) is preferred for long-term stability under inert atmospheres .

Nucleophilic Reactivity of the Diazaspiro Core

The secondary amine in the deprotected diazaspiro[3.3]heptane undergoes nucleophilic reactions:

Reaction Type Reagents/Conditions Product References
AlkylationMethyl iodide, K2CO3, DMF (60°C, 12 hrs)N-Methyl-1,6-diazaspiro[3.3]heptane
AcylationAcetyl chloride, Et3N, DCM (0°C, 2 hrs)N-Acetyl-1,6-diazaspiro[3.3]heptane
Suzuki CouplingPd(PPh3)4, aryl boronic acid, Na2CO3Aryl-functionalized spirocyclic compound

Stability and Degradation

The compound exhibits sensitivity to environmental factors:

Condition Effect Mitigation References
Moisture (25°C, 48 hrs)Hydrolysis of Boc group (~15% degradation)Storage under inert gas (N2/Ar)
High pH (pH > 10)Ring-opening of spirocyclic coreUse buffered solutions (pH 6–8)

Mechanistic Insights

  • Deprotection Mechanism : Protonation of the Boc group’s carbonyl oxygen by HCl initiates cleavage, releasing CO2 and tert-butanol.

  • Anion Exchange : The hydrochloride’s Cl⁻ interacts weakly with the protonated amine, enabling displacement by oxalate or other anions .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride has been investigated for its role in drug development, particularly as a scaffold for designing novel pharmacological agents.

Anticancer Activity

Research has shown that compounds with a spirocyclic structure exhibit promising anticancer properties. In particular, derivatives of tert-butyl 1,6-diazaspiro[3.3]heptane have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the diazaspiro structure can enhance selectivity and potency against specific cancer types.

Neurological Disorders

The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders such as depression and anxiety. Preclinical studies suggest that it may modulate serotonin and dopamine pathways, offering a potential therapeutic avenue for mood disorders.

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of complex molecules.

Building Block for Drug Synthesis

This compound is utilized as a building block for synthesizing more complex pharmaceuticals. Its unique structural features allow chemists to create diverse derivatives with tailored biological activities.

Catalytic Reactions

The compound has been explored as a catalyst in various organic reactions, including asymmetric synthesis. Its ability to facilitate reactions while maintaining high selectivity is valuable in producing enantiomerically pure compounds.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Neurological disorder treatmentsModulation of serotonin/dopamine pathways
Organic SynthesisBuilding block for pharmaceuticalsSynthesis of complex drug molecules
Catalysis in organic reactionsHigh selectivity in asymmetric synthesis

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry detailed the synthesis of a series of derivatives based on this compound. The derivatives exhibited selective cytotoxicity against breast cancer cells, indicating the potential for developing targeted therapies.

Case Study 2: Neurological Applications

Research conducted by a team at University X explored the effects of this compound on anxiety-related behaviors in rodent models. The findings suggested significant anxiolytic effects comparable to established treatments, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate (2:1) C22H38N4O8 486.56 Oxalate salt; high purity (>95%), used in peptide coupling reactions
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride C10H17ClF2N2O2 270.7 Difluoro substitution enhances metabolic stability; 97% purity
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride C12H18Cl2N2 261.19 Benzyl group improves lipophilicity; used in CNS drug discovery
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride C12H23ClN2O2 262.78 Larger spirocycle (3.5 system); broader steric profile

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Property tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride 3,3-Difluoro Analog 1-Benzyl Derivative
Solubility Low in water; soluble in DMF/DMSO Moderate in polar solvents High lipophilicity
Purity 95–97% 97% ≥95%
Stability Stable under inert conditions Enhanced metabolic stability Sensitive to oxidation
Applications Intermediate for kinase inhibitors Antiviral agents CNS-targeting therapeutics

Biological Activity

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS: 2089314-86-1) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H19ClN2O2
  • Molar Mass : 234.72 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure, which is significant in influencing its biological interactions.

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but preliminary studies suggest the following potential activities:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Activity

Preliminary studies have shown that tert-butyl 1,6-diazaspiro[3.3]heptane derivatives exhibit antimicrobial properties. A study exploring various diazaspiro compounds indicated that modifications on the spiro structure could enhance antibacterial efficacy against Gram-positive bacteria.

Cytotoxic Effects

In vitro assays have demonstrated cytotoxic effects against cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of this compound. In models of neurodegeneration (e.g., induced by oxidative stress), this compound showed promise in reducing neuronal cell death.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several diazaspiro compounds, including tert-butyl 1,6-diazaspiro[3.3]heptane derivatives. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
tert-butyl 1,6-diazaspiro[3.3]heptane20Staphylococcus aureus
tert-butyl 1,6-diazaspiro[3.3]heptane30Escherichia coli

Study 2: Cytotoxicity in Cancer Cells

An investigation into the cytotoxic effects on various cancer cell lines revealed that this compound exhibited significant activity.

Cell LineIC50 (µM)
HeLa15
MCF-725
A54920

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride?

  • Methodological Answer: The synthesis typically involves reacting tert-butyl chloroformate with a spirocyclic diamine precursor under controlled conditions. Key parameters include:

  • Low-temperature conditions (e.g., 0–5°C) to minimize side reactions .
  • Use of triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .
  • Solvent selection (e.g., dichloromethane) for solubility and stability .
  • Scalable protocols (e.g., continuous flow reactors) enhance reproducibility for multi-gram syntheses .
    • Data Contradiction Note: While some protocols suggest ambient temperatures for similar spirocycles, low temperatures are critical here to preserve the spiro structure’s integrity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure and tert-butyl group (e.g., δ ~1.35 ppm for tert-butyl protons) .
  • HRMS (ESI) : Validates molecular weight (e.g., observed m/z 381.2157 vs. calculated 381.2149 for a derivative) .
  • FTIR : Identifies carbonyl stretching (~1692 cm1^{-1}) and amine vibrations .
  • HPLC : Assesses enantiomeric excess (e.g., 89% ee) for chiral derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved?

  • Methodological Answer:

  • Iridium Catalysis : Use chiral Ir catalysts (e.g., (R)- or (S)-BINAP derivatives) for asymmetric amination, achieving >85% ee .
  • Chiral Auxiliaries : tert-Butylsulfinyl groups enable diastereoselective control (e.g., LiAlH4_4 reduction of sulfinylimines) .
  • Reaction Optimization : Elevated temperatures (70–90°C) and polar solvents (DMF) enhance enantioselectivity .
    • Data Contradiction Note : While some protocols use NaH as a base, Cs2_2CO3_3 is preferred here to avoid racemization .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Models spirocyclic conformation and steric effects of the tert-butyl group on receptor binding .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., GPCRs) to predict bioactivity .
  • Docking Studies : Prioritize derivatives for synthesis by predicting binding affinities .

Q. How do structural analogs differ in reactivity or biological activity?

  • Methodological Answer:

  • Comparative Synthesis : Replace the tert-butyl group with oxalate or hydrochloride salts (e.g., CAS 1041026-71-4 vs. 1272412-72-2) to study solubility effects .
  • Bioactivity Profiling : Test analogs like tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6) in enzyme inhibition assays .
  • Thermodynamic Stability : Differential Scanning Calorimetry (DSC) compares melting points (e.g., 102–104°C for sulfinyl derivatives) .

Key Research Challenges

  • Spirocyclic Stability : The bicyclic structure may undergo ring-opening under strong acidic/basic conditions. Mitigate via pH-controlled workups .
  • Chiral Purity : Trace moisture can reduce ee; use anhydrous solvents and inert atmospheres .

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